what is 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
what is 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
An In-depth Technical Guide to 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione: Synthesis, Reactivity, and Therapeutic Potential
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as privileged structures due to their versatile reactivity and profound biological significance. The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a premier example of such a structure.[1] This guide focuses on a specific derivative, 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione , a molecule that marries the reactive potential of the maleimide ring with the biologically relevant 3,4-dimethoxyphenethyl moiety.
This compound, identified by CAS Number 37597-19-6, serves as a valuable intermediate in organic synthesis and holds considerable potential in the development of novel therapeutics.[2][3] The maleimide core is a cornerstone for creating covalent inhibitors and is extensively used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[4][5] The 3,4-dimethoxyphenethyl group, a substitution pattern found in numerous natural products and pharmacologically active molecules, offers a scaffold for exploring interactions with various biological targets.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into the rational synthesis of this compound, explore the fundamental reactivity that underpins its utility, and discuss its potential applications based on the well-documented activities of the broader pyrrole-2,5-dione class, which includes anticancer, anti-inflammatory, and cholesterol-lowering properties.[1][6]
Physicochemical and Structural Characteristics
The foundational properties of a compound are critical for its application in experimental settings. 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 37597-19-6 | [3][7] |
| Molecular Formula | C₁₄H₁₅NO₄ | [2][7] |
| Molecular Weight | 261.27 g/mol | [2][7] |
| Synonyms | 1-(3,4-dimethoxyphenethyl)-2,5-dihydro-1H-pyrrole-2,5-dione | [3] |
| Core Scaffold | N-Substituted Maleimide (1H-pyrrole-2,5-dione) | [1] |
The structure, visualized below, consists of a planar, electron-deficient maleimide ring connected via an ethyl linker to a 3,4-dimethoxy-substituted phenyl group. This distinct architecture dictates its chemical reactivity and potential biological interactions.
Synthesis and Mechanistic Rationale
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically proceeding through a two-step, one-pot reaction from a primary amine and maleic anhydride.[8][9] This pathway is efficient and provides a high degree of purity.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Objective: To synthesize 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)
-
Maleic Anhydride (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Sodium Acetate (0.3 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Maleanilic Acid Intermediate:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid (or diethyl ether) with stirring.[9]
-
Slowly add a solution of 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) dissolved in the same solvent to the maleic anhydride solution at room temperature.
-
Causality: This step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding maleanilic acid. This intermediate often precipitates from non-polar solvents like diethyl ether.[9]
-
Stir the reaction mixture for 2-3 hours at room temperature. The formation of a precipitate indicates the successful creation of the intermediate.
-
-
Dehydrative Cyclization:
-
To the mixture containing the maleanilic acid, add anhydrous sodium acetate (0.3 eq) followed by acetic anhydride (1.5 eq).[9]
-
Causality: Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to catalyze the intramolecular cyclization. The carboxylic acid and amide functionalities of the intermediate condense to form the five-membered imide ring, eliminating a molecule of water.
-
Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and stir vigorously to hydrolyze any excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product.
-
Core Reactivity: The Thiol-Reactive Maleimide
The immense utility of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione in drug development stems from the electrophilic nature of its maleimide ring. The carbon-carbon double bond is activated by the two adjacent carbonyl groups, making it highly susceptible to nucleophilic attack, particularly by thiols.
This reactivity forms the basis of the Michael addition reaction, which is the predominant mechanism for conjugating maleimides to cysteine residues in proteins and peptides.[5] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.
Self-Validating System: The specificity of the maleimide-thiol reaction is a self-validating feature. The reaction can be monitored by the disappearance of free thiol using Ellman's reagent or by mass spectrometry, confirming the formation of the desired conjugate. The stability of the resulting thioether bond, while generally robust, can be subject to a retro-Michael reaction. However, methods exist to enhance stability, such as hydrolysis of the succinimide ring under certain conditions.[5]
Potential Biological Activities and Therapeutic Applications
While specific biological data for 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is not extensively published, its therapeutic potential can be inferred from the large body of research on related pyrrole-2,5-dione derivatives.[1]
Anticancer and Cytotoxic Potential
The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] The mechanism often involves the inhibition of critical cellular enzymes, such as protein kinases, by forming covalent bonds with cysteine residues in their active sites.[10] Derivatives have been designed as potential tyrosine kinase inhibitors, which are crucial regulators of cell growth and proliferation.[10]
Anti-Inflammatory Activity
Chronic inflammation is a key factor in many diseases. Several pyrrole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclo-oxygenase (COX) enzymes, which are central to the inflammatory pathway.[11] The suppression of pro-inflammatory mediators is a key therapeutic strategy where this class of compounds shows promise.
Cholesterol Absorption Inhibition
Recent studies have highlighted the role of 1H-pyrrole-2,5-dione derivatives as potent cholesterol absorption inhibitors.[6] By preventing the accumulation of lipids in macrophages, these compounds can suppress the formation of foam cells and the associated inflammatory response, which are critical events in the development of atherosclerosis.[6] One study identified a derivative that was more potent than the clinical drug ezetimibe in an in vitro assay.[6]
Bioconjugation and Drug Delivery
Perhaps the most immediate and validated application for this compound is as a chemical tool. Its N-substituted design makes it a heterobifunctional linker. The dimethoxyphenyl group can be further functionalized, while the maleimide end is reserved for conjugation to thiol-containing molecules like peptides, proteins, or drug payloads. This is a standard approach in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody to achieve targeted delivery to cancer cells.[4][5]
Hypothetical Drug Discovery Workflow
Conclusion
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is a molecule of significant interest, positioned at the intersection of proven chemical reactivity and high therapeutic potential. Its straightforward synthesis makes it an accessible building block for further chemical exploration. The core value of this compound lies in its maleimide moiety, a reliable and efficient tool for covalent modification of biological molecules, particularly proteins. While direct biological data on this specific molecule remains to be broadly published, the extensive evidence of potent anticancer, anti-inflammatory, and metabolic regulatory activities within the N-substituted maleimide class provides a strong rationale for its investigation as a therapeutic agent or as a linker in targeted drug delivery systems. This guide serves as a foundational resource to stimulate and support such research endeavors.
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PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available from: [Link].
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